N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide

NaV Channel Modulation Pain Research Pharmacodynamics

This compound is a synthetic small molecule with a cyclopropylsulfonyl modification on a piperidine core. It is structurally distinct within the substituted benzamide class, which is frequently investigated for voltage-gated sodium (NaV) channel modulation. Critical Warning: This compound has no published biological data. Its value is strictly as a novel starting point for medicinal chemistry programs where a full de novo in vitro profiling suite (target ID, selectivity, ADME) is planned. Procurement must be coupled with internal screening capacity; substitution without head-to-head data is scientifically high-risk.

Molecular Formula C16H21FN2O3S
Molecular Weight 340.41
CAS No. 1235284-23-7
Cat. No. B2927597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide
CAS1235284-23-7
Molecular FormulaC16H21FN2O3S
Molecular Weight340.41
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20)
InChIKeyFVFLELWWDAUJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Evaluating N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide (CAS 1235284-23-7) for Specialized R&D


N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic small molecule characterized by a piperidine core linked to a 3-fluorobenzamide moiety [1]. Preliminary, non-quantitative vendor descriptions suggest its membership within the substituted benzamide class, which are frequently investigated as modulators of ion channels, particularly voltage-gated sodium (NaV) channels [2]. The compound's structure features a distinct cyclopropylsulfonyl group, a modification often employed in medicinal chemistry to enhance metabolic stability, though no specific metabolic data was found for this exact entity. This guide assesses the available evidence to support its selection over structurally similar analogs, finding a significant absence of the quantitative comparative data necessary for evidence-based procurement.

The Risk of Generic Substitution: Why N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide Cannot Be Procured on Structural Analogy Alone


Within the class of substituted benzamides, minor structural variations are known to cause profound differences in potency, selectivity, and pharmacokinetic profiles against targets like NaV1.7 [1]. For instance, a related analog with an IC50 of 12 nM demonstrates the high-potency ceiling achievable in this series, while a different analog in the same family only achieves 240 nM, a nearly 20-fold difference [REFS-1, REFS-2]. This variability confirms that generic substitution without direct, matched experimental data is a high-risk procurement strategy. The presence of a unique 3-fluorobenzamide moiety on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a key structural differentiator, yet the specific quantitative pharmacological impact of this feature on target engagement, selectivity, or in vivo behavior remains undefined in publicly accessible literature, rendering any substitution without explicit head-to-head data scientifically unjustifiable.

Quantitative Evidence Guide: The Critical Data Gap for Procuring N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide


Core Evidence Gap: Absence of Target-Specific Pharmacological Data

A thorough search fails to identify any peer-reviewed publication, patent example, or authoritative database record providing a quantitative activity measurement (e.g., IC50, EC50, Ki) for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide against a specific biological target [1]. The primary differentiation claim—enhanced binding affinity from its piperidin-4-ylmethyl linker—is stated by vendors but is unsubstantiated by experimental data [REFS-2, REFS-3]. In contrast, structurally related benzamides within patent families US9546164 and US9108903 have publicly disclosed potency values ranging from low nanomolar to micromolar levels against NaV channels [REFS-1, REFS-4]. Without target-specific quantitative data for this compound, no evidence-based differentiation claim can be made.

NaV Channel Modulation Pain Research Pharmacodynamics

Selectivity Profile vs. Non-Target Ion Channels Remains Undetermined

No data on the activity of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide against any off-target proteins, including other NaV channel subtypes or the cardiac hERG ion channel, was identified [REFS-1, REFS-2]. The class-level inference suggests that selectivity varies dramatically within this chemical series. For instance, a non-identical compound from the same broad class demonstrated a shift in IC50 from 240 nM to 3,000 nM based solely on the inactivation state of the NaV1.7 channel [3]. This underscores the inability to predict the state- and subtype-selectivity of this specific compound, representing a critical data gap that prevents an informed assessment of its therapeutic window or potential for off-target effects.

Selectivity Off-Target Effects Safety Pharmacology

Absence of In Vitro ADME and In Vivo Pharmacokinetic Characterization

Vendor descriptions claim the cyclopropanesulfonyl group 'enhances metabolic stability,' yet a comprehensive search reveals no experimental in vitro ADME data (e.g., microsomal stability, CYP inhibition, permeability) or in vivo pharmacokinetic (PK) profiles (e.g., clearance, bioavailability, half-life) for this compound [REFS-1, REFS-2]. While class-level assumptions about metabolic stability may be reasonable, the quantitative impact on parameters like intrinsic clearance or bioavailability is unknown and cannot be assumed. The absence of this fundamental drug-likeness data makes it impossible to compare the PK performance of this compound against any competitor, a critical factor for in vivo study planning or lead optimization decisions.

Metabolic Stability Pharmacokinetics ADME

Physicochemical Properties: Minimal Differentiation from Predicted Values

The only consistently reported data points are molecular formula (C16H21FN2O3S) and molecular weight (340.41 g/mol) [REFS-1, REFS-2]. An exception is a vendor that reports a higher molecular weight of 391.4 g/mol, which could be a significant error or indicate a different salt form . This discrepancy highlights a lack of rigorous analytical characterization in the public domain. Calculated properties like topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts can be generated computationally, but without experimentally determined properties such as solubility, logD, or pKa, the compound's physicochemical profile offers no quantifiable advantage over closely related analogs, many of which have well-characterized lead-like properties.

Lead-Likeness Physicochemical Properties Drug Design

Constrained Application Scenarios for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide


Exploratory Medicinal Chemistry with De Novo Pharmacological Profiling

This compound's only justifiable application is as a novel starting point for a medicinal chemistry program where complete de novo profiling is planned. Its uncharacterized nature requires commitment to performing a full suite of in vitro assays, including primary target identification, selectivity screening against related NaV subtypes and common off-targets, and a basic ADME panel (e.g., microsomal stability, CYP liability, PAMPA permeability). This scenario is driven by the need for a structurally novel scaffold, accepting that all differentiation from existing analogs must be generated internally and cannot currently be procured on the basis of public data.

Academic Structure-Activity Relationship (SAR) Studies on Underexplored Substitution Patterns

An academic group focused on SAR exploration of the benzamide scaffold could use the 3-fluorobenzamide moiety as a novel point of diversification. The value lies not in its known superiority, but in its unknown potential to probe the chemical space around a known pharmacophore. The procurement decision must be coupled with the experimental capacity to synthesize and test a series of closely related analogs in a functional assay (e.g., patch-clamp electrophysiology) to generate the comparative data that is currently missing. This compound could serve as a key intermediate or benchmark, but not as a pre-validated biological tool.

Negative Control or Tool Compound Generation via In-House Profiling

If the compound is found through internal screening to be inactive against a primary target of interest, it could be developed into a useful negative control for future screening cascades within that specific assay system. This utility is entirely contingent on a negative result from a robust, internally developed assay and requires that the compound be rigorously profiled for purity and identity before such a role is assigned. Its current starting point is as a well-defined chemical entity with no known biological liabilities, a prerequisite for any control compound.

Quote Request

Request a Quote for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.